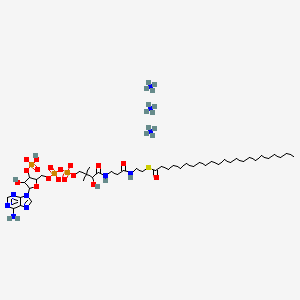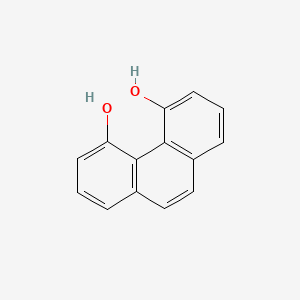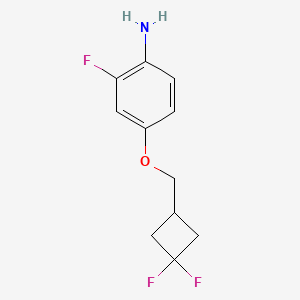![molecular formula C10H11BN2O2 B12085249 Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- CAS No. 2225169-72-0](/img/structure/B12085249.png)
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an imidazole ring and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Boronic Acid Group: The boronic acid group is introduced through a reaction involving a boronic acid derivative and the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- has a wide range of applications in scientific research:
Biology: Employed in the development of enzyme inhibitors and as a probe for studying biological processes involving boron-containing compounds[][4].
Mecanismo De Acción
The mechanism by which boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazol-4-ylboronic acid: Similar structure but lacks the methyl group on the phenyl ring.
1H-Indazole-5-boronic acid: Contains an indazole ring instead of an imidazole ring.
1-Methyl-1H-pyrazole-4-boronic acid: Features a pyrazole ring instead of an imidazole ring.
Uniqueness
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- is unique due to the presence of both the imidazole ring and the methyl group on the phenyl ring, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and enhances its utility in various applications.
Propiedades
Número CAS |
2225169-72-0 |
|---|---|
Fórmula molecular |
C10H11BN2O2 |
Peso molecular |
202.02 g/mol |
Nombre IUPAC |
(4-imidazol-1-yl-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-8-6-9(13-5-4-12-7-13)2-3-10(8)11(14)15/h2-7,14-15H,1H3 |
Clave InChI |
LICZRLRCQJFISO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N2C=CN=C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)

![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085207.png)
![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)


